![molecular formula C13H12O3 B3915919 7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3915919.png)
7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Descripción general
Descripción
7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.078644241 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Mannich Bases Synthesis : Mannich bases of 2,3-dihydrocyclopenta[c]chromen-4-ones were synthesized, showing potential tranquilizing and neuroleptic properties (Garazd, Panteleimonova, Garazd, & Khilya, 2003).
- Crystal Structure Analysis : The crystal structures of similar chromene compounds have been analyzed, contributing to the understanding of their stabilization and intermolecular interactions (Huo, Yin, Jin, & Yang, 2005).
Biological and Medicinal Research
- Cytotoxic and Bactericidal Activities : Some derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown significant cytotoxic and bactericidal activities, indicating potential for antimicrobial and anticancer applications (Khan et al., 2003).
- Antibacterial Activity : New hydroxy ethers containing coumarin moieties, synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one, exhibited antibacterial activity, highlighting their potential in combating bacterial infections (Hamdi, Saoud, Romerosa, & Hassen, 2008)3. Fluorescence and Metal Interaction : Derivatives of benzo[c]chromen-6-one have been explored for their fluorescent and metal interaction properties, valuable in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).
Material Science and Chemical Analysis
- Synthesis of Chromene Derivatives : Research on the synthesis and structure of chromene derivatives contributes to material science, particularly in the development of new organic compounds with specific physical and chemical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
- Crystallographic Studies : The crystal structure of related compounds like 3-hydroxymethylchromone has been determined, providing insights into their molecular configuration and potential applications in material science (Ishikawa, 2015).
Innovative Synthesis Methods
- Oxidant-Free Synthesis : Development of oxidant-free methods for synthesizing benzo[c]chromen-6-ones showcases advancements in green chemistry and the synthesis of biologically significant compounds (Vachan et al., 2019).
Pharmacological Potential
- Antimicrobial and Antioxidant Activities : The synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their derivatives has been linked to promising antimicrobial and antioxidant activities, indicating potential pharmacological uses (Hatzade et al., 2008).
Propiedades
IUPAC Name |
7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-11(14)6-5-9-8-3-2-4-10(8)13(15)16-12(7)9/h5-6,14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBJLOJHVCESJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-6-[(4-methyl-1-piperazinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3915843.png)
![1-[4-(ethylamino)pyrimidin-2-yl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B3915855.png)
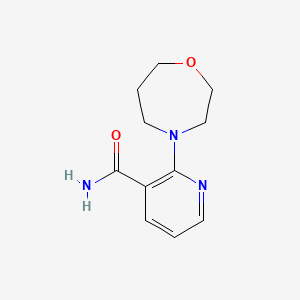
![methyl 4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3915864.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3915868.png)
![3-(1-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3915888.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B3915894.png)
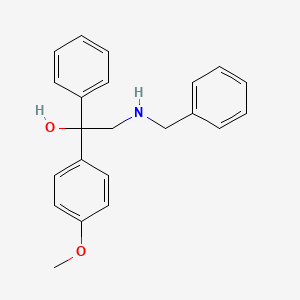
![2-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3915916.png)
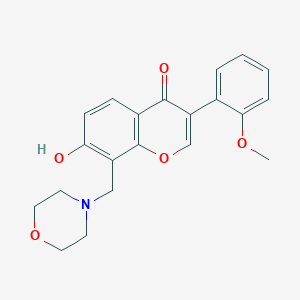
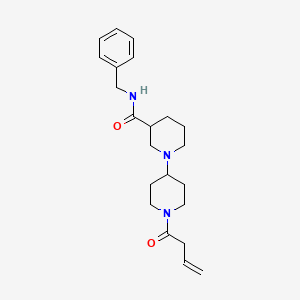
![3-[(4-vinylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3915941.png)
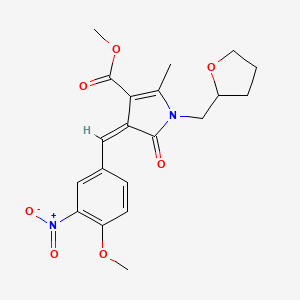
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3915961.png)
